3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Overview
Description
3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline is an organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9H-carbazole and 1,10-phenanthroline.
Coupling Reaction: The key step involves a coupling reaction between 9H-carbazole and 1,10-phenanthroline. This is often achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenanthroline or carbazole moieties are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline has several scientific research applications, including:
Organic Electronics: Used as a host material in OLEDs due to its excellent thermal and chemical stability, as well as its ability to transport both electrons and holes.
Photovoltaics: Employed in organic solar cells as a donor or acceptor material to enhance light absorption and charge transport.
Sensors: Utilized in the development of chemical sensors for detecting various analytes due to its fluorescence properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline in optoelectronic devices involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s molecular structure allows for effective conjugation and charge delocalization, which facilitates the movement of charge carriers through the material. In OLEDs, this results in efficient electroluminescence, while in solar cells, it enhances the separation and transport of photogenerated charge carriers.
Comparison with Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Known for its use in OLEDs as a host material with high triplet energy.
4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine: Utilized in organic electronics for its luminescent properties.
Uniqueness: 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline stands out due to its unique combination of phenanthroline and carbazole moieties, which provide a balance of electron-donating and electron-accepting properties. This makes it particularly effective in applications requiring efficient charge transport and stability.
Properties
IUPAC Name |
3,8-di(carbazol-9-yl)-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-5-13-31-27(9-1)28-10-2-6-14-32(28)39(31)25-19-23-17-18-24-20-26(22-38-36(24)35(23)37-21-25)40-33-15-7-3-11-29(33)30-12-4-8-16-34(30)40/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAGMMCQENYLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)N7C8=CC=CC=C8C9=CC=CC=C97 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478539 | |
Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796847-41-1 | |
Record name | 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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